molecular formula C8H14N2O2 B12876309 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one

Cat. No.: B12876309
M. Wt: 170.21 g/mol
InChI Key: WFUHCTDWZNORDR-UHFFFAOYSA-N
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Description

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound that belongs to the pyrazolone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions may yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can produce a variety of functionalized pyrazolones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives. Its ethoxy and isopropyl groups can influence its reactivity, solubility, and interaction with biological targets.

Biological Activity

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with isopropyl hydrazine in the presence of an acid catalyst. This method allows for the efficient formation of the pyrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Mycobacterium tuberculosis, revealing that certain compounds showed promising antitubercular activity with low cytotoxicity profiles . The minimum inhibitory concentration (MIC) values for several derivatives were reported to be in the range of 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Activity Type
This compound0.25Antimicrobial
Compound 4a0.22Antimicrobial
Compound 5a0.25Antimicrobial

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . The anti-inflammatory mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Antitumor Activity

The anticancer potential of pyrazole derivatives is well-documented. Studies have shown that compounds like this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and activation of caspases . In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several human tumor cell lines.

Table 2: Antitumor Activity of Pyrazole Derivatives

CompoundIC50 (µM)Cell Line
This compound>60HeLa
Compound X12.27HCT116
Compound Y31.64A375

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that certain compounds had enhanced activity against resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents .
  • Anti-inflammatory Effects : Another investigation highlighted the ability of specific pyrazole derivatives to significantly reduce inflammation in animal models, suggesting their therapeutic potential in treating inflammatory diseases .
  • Anticancer Studies : Research focusing on the anticancer properties revealed that some pyrazole derivatives could effectively inhibit tumor growth in vivo, with minimal side effects observed in normal tissues .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-ethoxy-2-propan-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C8H14N2O2/c1-4-12-7-5-8(11)10(9-7)6(2)3/h6H,4-5H2,1-3H3

InChI Key

WFUHCTDWZNORDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=O)C1)C(C)C

Origin of Product

United States

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